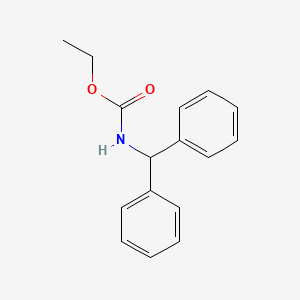
Ethyl benzhydrylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl benzhydrylcarbamate is an organic compound with the molecular formula C16H17NO2. It is a carbamate ester, which means it contains a carbamate group (–NHCOO–) linked to an ethyl group and a benzhydryl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Ethyl benzhydrylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of benzhydryl chloride with ethyl carbamate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Ethyl benzhydrylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl carbamate and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield benzhydryl amine and ethanol. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl benzhydrylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl benzhydrylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This interaction can lead to changes in cellular processes and pathways, which are the basis for its biological effects .
Comparison with Similar Compounds
Ethyl benzhydrylcarbamate can be compared with other carbamate esters, such as ethyl carbamate and methyl carbamate. While all these compounds share the carbamate functional group, this compound is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties.
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Used as a pesticide and in the synthesis of pharmaceuticals.
This compound’s unique structure makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5457-53-4 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl N-benzhydrylcarbamate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18) |
InChI Key |
UGOUHVOPAACNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















